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(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

The compound (5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034609-84-0) is a synthetic small molecule with the molecular formula C17H20ClN3O2 and a molecular weight of 333.82 g/mol. It belongs to the class of pyrazole-piperidine methanones, featuring a 5-chloro-2-methoxyphenyl ring connected via a carbonyl linker to a piperidine ring that is substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group.

Molecular Formula C17H20ClN3O2
Molecular Weight 333.82
CAS No. 2034609-84-0
Cat. No. B2447151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
CAS2034609-84-0
Molecular FormulaC17H20ClN3O2
Molecular Weight333.82
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C17H20ClN3O2/c1-20-9-7-15(19-20)12-4-3-8-21(11-12)17(22)14-10-13(18)5-6-16(14)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3
InChIKeyWHRCDCJNGMUSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

CAS 2034609-84-0 Procurement Guide: Pyrazole-Piperidine Methanone for Targeted Library Screening


The compound (5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034609-84-0) is a synthetic small molecule with the molecular formula C17H20ClN3O2 and a molecular weight of 333.82 g/mol . It belongs to the class of pyrazole-piperidine methanones, featuring a 5-chloro-2-methoxyphenyl ring connected via a carbonyl linker to a piperidine ring that is substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group . The compound is catalogued as a screening compound within the ChemBridge Corporation library and is offered through the Hit2Lead portal, typically at ≥95% purity . Its InChI Key is WHRCDCJNGMUSRB-UHFFFAOYSA-N, and its canonical SMILES is CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC .

Why Substituting CAS 2034609-84-0 with a Positional Isomer or Linker Variant Compromises Screening Reproducibility


Pyrazole-piperidine methanones with the 5-chloro-2-methoxyphenyl motif are not interchangeable. The specific connectivity—pyrazole N-methyl substitution at position 1, piperidine attachment at the pyrazole 3-position, and direct carbonyl linkage—defines a unique pharmacophoric geometry. The 4-pyrazolyl positional isomer (CAS 2310146-88-2) presents the pyrazole hydrogen-bond acceptor/donor vector at a different dihedral angle relative to the piperidine ring, altering both the electrostatic surface and the accessible conformational space . Similarly, replacing the carbonyl linker with a sulfonyl group (CAS 2034288-72-5) shifts the H-bond acceptor strength and the rotational profile of the aryl-piperidine junction . Even within the same regioisomeric family, the Hit2Lead analog SC-66785982 inserts a methylene spacer between the piperidine and pyrazole, increasing the molecular weight to 348 g/mol and the logP to 3.48, which represents a substantial physicochemical deviation from the target compound . Such structural variations can lead to divergent binding poses and off-target profiles that invalidate comparative SAR analysis.

Quantitative Differentiators for CAS 2034609-84-0 vs. Closest Analogs


Positional Isomer Specificity: 3-Pyrazolyl vs. 4-Pyrazolyl Substitution on Piperidine

The target compound (CAS 2034609-84-0) carries the 1-methyl-1H-pyrazol-3-yl group at the piperidine 3-position. The closest positional isomer, 1-(5-chloro-2-methoxybenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2310146-88-2), differs only in the pyrazole attachment point (position 4 vs. position 3). This single-atom shift alters the nitrogen atom placement within the heterocycle, modifying the hydrogen-bond acceptor geometry. In pyrazole-containing kinase inhibitors, the 3-pyrazolyl isomer can engage the hinge region of kinases via the pyrazole N2 nitrogen, whereas the 4-pyrazolyl isomer projects this donor/acceptor away from the hinge, potentially reducing target affinity . The two isomers share identical molecular formula (C17H20ClN3O2) and molecular weight (333.82) but are chromatographically separable, confirming their distinct physicochemical identities .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Carbonyl vs. Sulfonyl Linker: Impact on Hydrogen-Bond Accepting Capacity and Conformational Flexibility

The target compound employs a carbonyl (C=O) linker between the 5-chloro-2-methoxyphenyl ring and the piperidine nitrogen. Its sulfonyl analog, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034288-72-5), replaces C=O with SO2, increasing the molecular weight from 333.82 to 369.86 g/mol (+10.8%) and adding a third oxygen atom. The sulfonyl group is a stronger hydrogen-bond acceptor than the carbonyl (Abraham HBA parameter: SO2 ~0.39 vs. C=O ~0.26 in CCl4) and introduces a tetrahedral sulfur geometry that restricts rotation differently than the planar carbonyl [1]. This alters both the three-dimensional shape and the electronic surface of the molecule, which can shift binding affinity, selectivity, and metabolic stability .

Medicinal Chemistry Pharmacophore Modeling ADME Prediction

Direct vs. Methylene-Spaced Pyrazole-Piperidine Connectivity: Physicochemical Property Divergence

The target compound features a direct C3–C3 bond between the piperidine and pyrazole rings. A closely related ChemBridge screening compound (Hit2Lead ID 66785982) inserts a methylene (-CH2-) spacer between the piperidine 3-position and the pyrazole 5-position, combined with a different pyrazole N-methylation pattern (3-methyl instead of 1-methyl). This structural difference increases molecular weight from 333.82 to 348 g/mol (+4.2%) and raises calculated logP from approximately 3.33 to 3.48 (+0.15 log units) [1]. The additional methylene unit also increases the number of rotatable bonds from 4 to 5, elevating conformational entropy and potentially reducing binding affinity by imposing a higher entropic penalty upon target engagement .

Screening Library Design Lead Optimization Drug-likeness

5-Chloro-2-Methoxyphenyl Moiety: Tuberculostatic Potential in Pyrazole-Methanone Frameworks

The 5-chloro-2-methoxyphenyl group has been explored in pyrazole-methanone series for antitubercular activity. Bavishi et al. reported that derivatives of (5-chloro-2-methoxyphenyl)(5-alkyl-3-(substituted)(phenyl/alkyl)-1H-pyrazol-1-yl)methanones were screened against Mycobacterium tuberculosis H37Ra using an XRMA protocol [1]. Lead compound 2d from this series exhibited 80.77% inhibition at 30 µg/mL in the active stage assay, with an IC50 of 0.208 µg/mL in secondary screening, while showing no significant activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) or Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria at the same concentration [1]. Although the target compound differs in the pyrazole-piperidine connectivity (C-linked pyrazole at piperidine C3 rather than N-linked pyrazole at the carbonyl), the 5-chloro-2-methoxyphenyl pharmacophore is conserved, suggesting potential for similar target engagement in mycobacterial assays [1].

Antitubercular Screening Mycobacterium tuberculosis H37Ra Infectious Disease

Vendor-Supplied Purity Benchmarking and Sourcing Traceability for Reproducible Screening

The target compound (CAS 2034609-84-0) is catalogued by multiple vendors at a standard purity of 95% . In contrast, the closest commercially available positional isomer (CAS 2310146-88-2) is also listed at 95% purity . The critical differentiation lies in the sourcing traceability: CAS 2034609-84-0 is traceable to the ChemBridge screening library catalog via the Hit2Lead portal, which provides a defined salt form (free base), physical form (dry film), and stereochemistry designation (racemic) . The 4-pyrazolyl isomer (CAS 2310146-88-2) lacks equivalent documentation regarding salt form and physical state in its commercial listings, introducing ambiguity in procurement specifications . The core intermediate, 3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 1367977-59-0), is available from AKSci at 95% purity with defined pricing tiers ($497/100 mg, $1147/1 g, $3120/5 g), enabling independent synthetic verification if required .

Compound Management Screening Reproducibility Quality Control

Aryl Ring Substituent Comparison: 5-Chloro-2-Methoxyphenyl vs. 5-Chlorothiophen-2-yl Heterocycle Swap

The target compound's 5-chloro-2-methoxyphenyl ring can be formally compared with the thiophene analog (5-chlorothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, which replaces the substituted phenyl with a chlorothiophene . This substitution alters the aromatic ring from a six-membered carbocycle to a five-membered sulfur-containing heterocycle. The thiophene ring is more electron-rich than the chloromethoxy-substituted phenyl, with different π-stacking propensity and metabolic oxidation susceptibility. The methoxy group on the target compound's phenyl ring serves as both a metabolic soft spot (potential O-demethylation) and a hydrogen-bond acceptor, while the chlorine provides a hydrophobic anchor and influences the aryl ring's electron density . The two compounds share the identical pyrazole-piperidine core but differ in the aryl-carbonyl moiety, making them suitable for comparative metabolic stability and target selectivity studies .

Bioisosteric Replacement Aromatic Heterocycle Design CYP450 Stability

Recommended Application Scenarios for CAS 2034609-84-0 Based on Demonstrated Differentiation


Kinase Hinge-Binder Screening Libraries

The 3-pyrazolyl substitution pattern provides a pyrazole N2 nitrogen vector oriented to engage the kinase hinge region, a binding mode that is sterically inaccessible to the 4-pyrazolyl isomer [1]. Include CAS 2034609-84-0 in kinase-focused screening decks where the direct pyrazole-piperidine C–C bond restricts conformational freedom, potentially improving ligand efficiency relative to methylene-spaced analogs . The 5-chloro-2-methoxyphenyl group provides a halogenated aromatic surface compatible with the hydrophobic back pocket of many kinases.

Antitubercular Lead Optimization Programs

The 5-chloro-2-methoxyphenyl motif has demonstrated selective antitubercular activity (IC50 = 0.208 µg/mL in M. tuberculosis H37Ra for a related pyrazole-methanone) with minimal antibacterial cross-reactivity [1]. CAS 2034609-84-0 offers a structurally differentiated scaffold (piperidine-linked pyrazole vs. N-linked pyrazole) that can be used to explore SAR around the central linker while retaining the validated antitubercular pharmacophore. Screen against M. tuberculosis H37Ra in both active and dormant stage assays.

Comparative Metabolic Stability Profiling

The methoxy group on the 5-chloro-2-methoxyphenyl ring provides a defined metabolic liability (O-demethylation) that can be monitored by LC-MS/MS metabolite identification [1]. Use CAS 2034609-84-0 in parallel with its thiophene analog to quantify the relative contribution of the methoxy group to intrinsic clearance in human liver microsome or hepatocyte assays. The carbonyl linker (vs. sulfonyl in CAS 2034288-72-5) avoids the strong HBA character of SO2 that can reduce passive permeability, making it more suitable for evaluating intracellular target engagement .

Structure-Based Drug Design and Docking Campaigns

The fully specified stereochemistry (racemic), salt form (free base), and physical form (dry film) as documented in the Hit2Lead database ensure that computational models are built on the correct protonation state and tautomeric form [1]. The compact scaffold (MW 333.82, clogP ~3.33) satisfies lead-like criteria and is suitable for both ligand-based pharmacophore modeling and receptor-based docking studies. The InChI Key (WHRCDCJNGMUSRB-UHFFFAOYSA-N) ensures unambiguous compound registration and eliminates structure misassignment in modeling databases .

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